tert-Butyl (1-(4-chloropyrimidin-2-yl)piperidin-4-yl)carbamate
CAS No.: 596817-47-9
Cat. No.: VC2628856
Molecular Formula: C14H21ClN4O2
Molecular Weight: 312.79 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 596817-47-9 |
---|---|
Molecular Formula | C14H21ClN4O2 |
Molecular Weight | 312.79 g/mol |
IUPAC Name | tert-butyl N-[1-(4-chloropyrimidin-2-yl)piperidin-4-yl]carbamate |
Standard InChI | InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)17-10-5-8-19(9-6-10)12-16-7-4-11(15)18-12/h4,7,10H,5-6,8-9H2,1-3H3,(H,17,20) |
Standard InChI Key | QEMULGWILCBLJD-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=CC(=N2)Cl |
Canonical SMILES | CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=CC(=N2)Cl |
Introduction
Chemical Identity and Structural Properties
tert-Butyl (1-(4-chloropyrimidin-2-yl)piperidin-4-yl)carbamate is an organic compound characterized by a piperidine core with two key functional groups: a 4-chloropyrimidin-2-yl substituent at the N1 position and a tert-butyloxycarbonyl (Boc) protected amine at the C4 position. The compound serves as an important building block in medicinal chemistry and pharmaceutical research due to its unique structural features and reactivity profile .
The compound is registered with CAS number 596817-47-9 and possesses the molecular formula C₁₄H₂₁ClN₄O₂ . Its formal IUPAC name is tert-butyl N-[1-(4-chloropyrimidin-2-yl)piperidin-4-yl]carbamate, though it may also be listed as [1-(4-chloro-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester in some chemical databases and literature . The compound has an InChI key of QEMULGWILCBLJD-UHFFFAOYSA-N, which serves as its unique chemical identifier in various databases .
The molecular structure features several key components:
-
A piperidine heterocyclic ring as the central scaffold
-
A 4-chloropyrimidine moiety connected to the piperidine nitrogen
-
A carbamate group with a tert-butyl protecting group at the 4-position of the piperidine
Physical and Chemical Properties
The physical and chemical properties of tert-Butyl (1-(4-chloropyrimidin-2-yl)piperidin-4-yl)carbamate are summarized in the following table:
The compound contains multiple nitrogen atoms that can serve as hydrogen bond acceptors, while the NH group of the carbamate function can act as a hydrogen bond donor. These features contribute to its potential for intermolecular interactions, which can be significant for biological activity in medicinal chemistry applications.
Reagents | Solvent | Temperature | Time | Typical Yield |
---|---|---|---|---|
tert-butyl piperidin-4-ylcarbamate, DIPEA, 4-chloropyrimidine | Acetonitrile or DMF | 75-130°C | 4-16 hours | 60-85% |
A similar procedure was described for the synthesis of related compounds, where "diisopropylethylamine (1.74 ml, 9.98 mmol) was added to a stirred solution of piperidin-4-yl-carbamic acid tert-butyl ester (0.25 g, 1.25 mmol) in DCM (5 ml) at room temperature" followed by addition of the appropriate reagent .
Alternative Synthetic Route
For compounds with similar structural motifs, another synthetic route has been reported involving:
-
Treatment of tert-butyl piperidin-4-ylcarbamate with a suitable base
-
Reaction with 4-iodo-6-methoxypyrimidine or similar derivatives
-
Controlled heating in NMP (N-methylpyrrolidone) at approximately 130°C for 16 hours
This approach yielded 61% of a structurally related compound as described in the literature: "To a stirred solution of 4-iodo-6-methoxypyrimidine (500 mg, 2.12 mmol) in NMP (5 mL) was added diisopropylethylamine (383 mg, 2.96 mmol) and tert-butyl piperidin-4-ylcarbamate (550 mg, 2.75 mmol) and purged with argon for 15 min. The reaction mixture was heated to 130°C and stirred for 16 h."
Microwave-Assisted Synthesis
Microwave irradiation has proven effective for synthesizing structurally similar compounds, offering advantages of shorter reaction times and potentially higher yields:
"The reaction tube was capped and heated in the microwave at 75°C for 30 min. To the reaction mixture was added tert-butyl piperidin-4-ylcarbamate (0.289 g, 1.442 mmol) and DIEA (0.252 mL, 1.442 mmol). The reaction tube was capped again and heated in a microwave at 75°C for 30 min."
This procedure yielded 49-70% of the desired product after purification by silica gel chromatography using dichloromethane/ethyl acetate as the eluent system .
Applications in Chemical Research and Medicinal Chemistry
tert-Butyl (1-(4-chloropyrimidin-2-yl)piperidin-4-yl)carbamate serves several important functions in chemical research and drug development processes.
Role as a Synthetic Intermediate
This compound predominantly functions as a versatile synthetic intermediate in the preparation of more complex molecules with potential biological activity . The presence of the tert-butyloxycarbonyl (Boc) protecting group makes it particularly valuable in multistep syntheses, as it:
-
Protects the secondary amine during subsequent reactions
-
Can be selectively removed under mildly acidic conditions
-
Improves solubility in organic solvents commonly used in synthetic procedures
The chloropyrimidine moiety provides an additional reactive site for further functionalization through various cross-coupling reactions, nucleophilic aromatic substitution processes, or other transformations.
Use in Fragment-Based Drug Design
The modular nature of tert-Butyl (1-(4-chloropyrimidin-2-yl)piperidin-4-yl)carbamate makes it an excellent candidate for fragment-based drug design approaches. The compound contains distinct functional groups that can be independently modified to optimize properties such as:
-
Binding affinity to target proteins
-
Metabolic stability
-
Physicochemical properties (solubility, lipophilicity)
-
Pharmacokinetic profiles
Analytical Characterization
Spectroscopic Properties
Column Type | Mobile Phase | Flow Rate | Retention Time | Detection Method |
---|---|---|---|---|
X-Select CSH C-18 (50 × 3.0 mm, 3.5 μm) | 0.05% Aq TFA: ACN | 0.80 mL/min | 2.45 min | LC-MS |
Acquity BEH C-18 (50 × 2.1 mm, 1.7 μm) | ACN: 0.025% Aq TFA | 0.5 mL/min | 1.67 min | UPLC |
For TLC analysis, a typical system involves "30% EtOAc:hexanes (Rf: 0.2)" .
Structure Modification and Structure-Activity Relationships
The structure of tert-Butyl (1-(4-chloropyrimidin-2-yl)piperidin-4-yl)carbamate offers multiple sites for potential modification to develop more complex molecules with enhanced or targeted biological activities.
Common Structural Modifications
Several structural modifications have been documented for similar compounds, including:
-
Replacement of the chlorine atom through nucleophilic aromatic substitution with various nucleophiles (amines, alcohols, thiols)
-
Removal of the Boc protecting group to expose the secondary amine for further functionalization
-
Extension of the molecule through coupling reactions at the chloropyrimidine position
-
Introduction of additional substituents on the piperidine ring
Relationship to Similar Compounds
The literature reveals several structurally related compounds that provide insights into potential structure-activity relationships:
-
tert-Butyl (1-(2-chloropyrimidin-4-yl)piperidin-4-yl)carbamate (CAS: 596817-49-1): This positional isomer differs in the location of the chlorine atom on the pyrimidine ring .
-
tert-Butyl ((1-(4-chloropyrimidin-2-yl)piperidin-4-yl)methyl)carbamate (CAS: 1228302-76-8): This homolog contains an additional methylene group between the piperidine ring and the carbamate function .
-
tert-Butyl (1-(2-aminoethyl)piperidin-4-yl)carbamate (CAS: 259180-79-5): This derivative lacks the pyrimidine ring but maintains the core piperidine-carbamate structure .
These structural variations provide valuable insights into how modifications affect physical properties, reactivity, and potential biological activities.
Future Research Directions
Future research involving tert-Butyl (1-(4-chloropyrimidin-2-yl)piperidin-4-yl)carbamate may focus on several promising areas:
-
Development of more efficient and scalable synthetic routes to improve accessibility
-
Exploration of its potential as a building block for new medicinal chemistry libraries
-
Investigation of structure-activity relationships through systematic modifications
-
Potential applications in the development of fluorescent probes or imaging agents through appropriate functionalization
The compound's modular structure, with distinct functional groups that can be independently modified, makes it particularly well-suited for medicinal chemistry research focused on developing compounds with tailored biological activities and physicochemical properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume